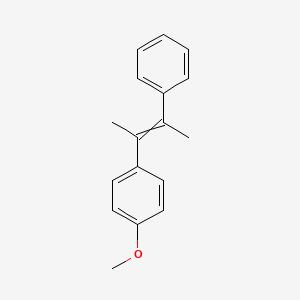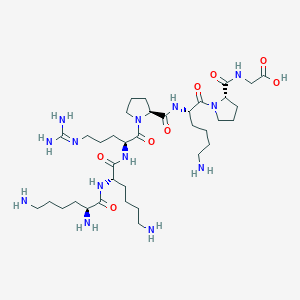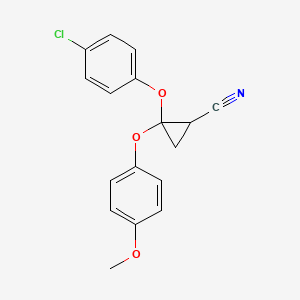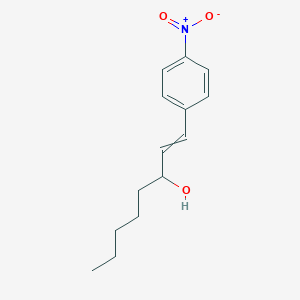
1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene is an organic compound with the molecular formula C16H18O It is a derivative of benzene, featuring a methoxy group and a phenylbutenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene typically involves the alkylation of 1-methoxy-4-bromobenzene with 3-phenylbut-2-en-2-yl magnesium bromide (Grignard reagent). The reaction is carried out in anhydrous ether under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using reagents like potassium permanganate.
Reduction: The phenylbutenyl group can be reduced to a phenylbutyl group using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 1-Methoxy-4-(3-phenylbut-2-en-2-one)benzene.
Reduction: 1-Methoxy-4-(3-phenylbutyl)benzene.
Substitution: 1-(Substituted group)-4-(3-phenylbut-2-en-2-yl)benzene.
Scientific Research Applications
1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in inflammatory processes.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Signal Transduction: Modulates signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(3-methylbut-2-en-2-yl)benzene: Similar structure but with a methyl group instead of a phenyl group.
1-Methoxy-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a trifluoropropyl group, which imparts different chemical properties.
Uniqueness
The presence of the phenylbutenyl group in this compound makes it unique, as it provides distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
875246-18-7 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-methoxy-4-(3-phenylbut-2-en-2-yl)benzene |
InChI |
InChI=1S/C17H18O/c1-13(15-7-5-4-6-8-15)14(2)16-9-11-17(18-3)12-10-16/h4-12H,1-3H3 |
InChI Key |
QTROCSZXSOXSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15170123.png)
![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)
![4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine](/img/structure/B15170136.png)
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)



![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)

![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)

![(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B15170192.png)
![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)

